molecular formula C21H19F2N3O3S B12164691 {4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}[5-fluoro-2-(1H-pyrrol-1-yl)phenyl]methanone

{4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}[5-fluoro-2-(1H-pyrrol-1-yl)phenyl]methanone

Cat. No.: B12164691
M. Wt: 431.5 g/mol
InChI Key: SPZWOWCHZOAABI-UHFFFAOYSA-N
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Description

The compound {4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}[5-fluoro-2-(1H-pyrrol-1-yl)phenyl]methanone is a complex organic molecule featuring both fluorinated aromatic rings and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}[5-fluoro-2-(1H-pyrrol-1-yl)phenyl]methanone typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluorophenylsulfonyl chloride with piperazine to form 4-[(4-fluorophenyl)sulfonyl]piperazine. This reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Coupling with Fluoropyrrole: The next step involves the coupling of the piperazine derivative with 5-fluoro-2-(1H-pyrrol-1-yl)benzaldehyde. This step often employs a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig coupling, under inert conditions.

    Final Methanone Formation: The final step involves the formation of the methanone group, typically through a condensation reaction with a suitable reagent like acetyl chloride or acetic anhydride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic fluorine atoms can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of neurological disorders.

Medicine

In medicine, the compound’s potential anti-inflammatory and neuroprotective properties are of significant interest. Research is ongoing to explore its efficacy and safety in clinical settings.

Industry

Industrially, the compound can be used in the development of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance materials.

Mechanism of Action

The mechanism by which {4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}[5-fluoro-2-(1H-pyrrol-1-yl)phenyl]methanone exerts its effects involves interaction with specific molecular targets, such as receptors or enzymes. The fluorinated aromatic rings and piperazine moiety allow for strong binding to these targets, modulating their activity and leading to therapeutic effects. Pathways involved may include inhibition of inflammatory mediators or modulation of neurotransmitter systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-fluorophenyl)sulfonyl]piperazine
  • 5-fluoro-2-(1H-pyrrol-1-yl)benzaldehyde
  • N-(4-fluorophenyl)piperazine

Uniqueness

What sets {4-[(4-fluorophenyl)sulfonyl]piperazin-1-yl}[5-fluoro-2-(1H-pyrrol-1-yl)phenyl]methanone apart is its combination of fluorinated aromatic rings and a piperazine moiety, which provides a unique pharmacological profile. This combination allows for enhanced binding affinity and specificity to biological targets, making it a promising candidate for drug development.

Properties

Molecular Formula

C21H19F2N3O3S

Molecular Weight

431.5 g/mol

IUPAC Name

[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-(5-fluoro-2-pyrrol-1-ylphenyl)methanone

InChI

InChI=1S/C21H19F2N3O3S/c22-16-3-6-18(7-4-16)30(28,29)26-13-11-25(12-14-26)21(27)19-15-17(23)5-8-20(19)24-9-1-2-10-24/h1-10,15H,11-14H2

InChI Key

SPZWOWCHZOAABI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=C(C=CC(=C2)F)N3C=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F

Origin of Product

United States

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